molecular formula C11H11F6NO5 B11079142 Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate

Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate

Cat. No.: B11079142
M. Wt: 351.20 g/mol
InChI Key: PGTDQZPDDWOULW-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate is a complex organic compound with a unique structure characterized by multiple functional groups, including acetyl, oxo, amino, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with trifluoroacetic anhydride in the presence of a base, followed by acetylation and subsequent oxidation to introduce the oxo group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways. The acetyl and oxo groups play a role in binding to active sites and influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetyl-4-oxo-4-phenylbutanoate: Similar structure but with a phenyl group instead of trifluoromethyl groups.

    Methyl 4-oxopentanoate: Lacks the trifluoroacetyl and amino groups, making it less complex.

Uniqueness

Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11F6NO5

Molecular Weight

351.20 g/mol

IUPAC Name

methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate

InChI

InChI=1S/C11H11F6NO5/c1-4(19)6(5(2)20)9(8(22)23-3,11(15,16)17)18-7(21)10(12,13)14/h6H,1-3H3,(H,18,21)

InChI Key

PGTDQZPDDWOULW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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